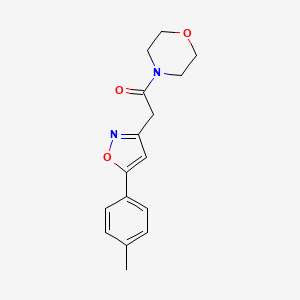

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone” is a compound that contains an isoxazole ring. Isoxazoles are an important class of 1,2-azoles, five-membered N,O-containing heterocycles . They possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar .Molecular Structure Analysis

The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations . This makes isoxazoles especially synthetically useful .Chemical Reactions Analysis

Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents, compounds containing a three-carbon 1,3-di-electrophilic fragment with sp - or sp2 -hybridized carbon atoms .Aplicaciones Científicas De Investigación

Organic Synthesis and Structural Characterization

Molecular Docking and Antibacterial Activity : Novel pyrazole derivatives synthesized from a series of reactions involving morpholino acetophenone have been explored for their antibacterial activity. These compounds have shown significant efficacy against Gram-positive and Gram-negative bacteria, underlining the potential of morpholino derivatives in developing new antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).

Synthesis and Antiproliferative Activity : A novel bioactive heterocycle derived from morpholino and evaluated for its antiproliferative activity indicates the role of morpholino derivatives in cancer research. This compound's structure was elucidated through various spectroscopic methods, highlighting the importance of structural characterization in medicinal chemistry (Prasad et al., 2018).

Catalytic Applications and Pharmacophore Development

Catalytic Enantioselective Synthesis : Chiral morpholinones, important in organic synthesis and as pharmacophores in medicinal chemistry, have been synthesized through a phosphoric acid-catalyzed enantioselective process. This research highlights the versatility of morpholino derivatives in synthesizing complex molecular structures (He, Wu, Wang, & Zhu, 2021).

Synthetic Methodologies for Medicinal Chemistry : Efficient synthesis methods for NK(1) receptor antagonists, such as Aprepitant, have been documented. These methodologies involve morpholino derivatives, showcasing the utility of morpholino compounds in synthesizing pharmacologically active molecules (Brands et al., 2003).

Antimicrobial and Antiviral Research

Microwave-Assisted Synthesis and Antibacterial Activity : Explorations into the microwave-assisted synthesis of Mannich bases of 4-hydroxyacetophenone using morpholine highlight a novel, environmentally friendly methodology for producing compounds with potential antimicrobial properties (Aljohani et al., 2019).

Inhibitors of HIV-1 Replication : Novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, synthesized as inhibitors of HIV-1 replication, showcase the potential of morpholino derivatives in antiviral research. These compounds demonstrate promising activity against HIV-1, opening avenues for further exploration in antiviral therapies (Che et al., 2015).

Direcciones Futuras

Isoxazoles are of immense importance due to their wide spectrum of biological activities and therapeutic potential . It is of prime importance that the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

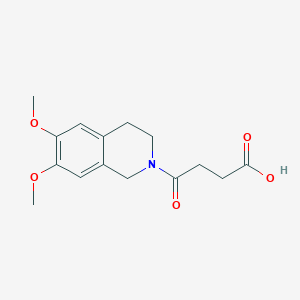

Propiedades

IUPAC Name |

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-12-2-4-13(5-3-12)15-10-14(17-21-15)11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVQFHCNGJJAJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholino-2-(5-(p-tolyl)isoxazol-3-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,5-dimethylbenzamide](/img/structure/B2743937.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B2743940.png)

![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/no-structure.png)

![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methylpyrimidine](/img/structure/B2743946.png)

![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B2743952.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2743955.png)